Acotiamide
Description
This compound has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia.
This compound is a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which this compound exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZNAUBXFZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870163 | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185106-16-5 | |
| Record name | Acotiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acotiamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acotiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acotiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOTIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acotiamide mechanism of action on enteric neurons
An In-Depth Technical Guide to the Mechanism of Action of Acotiamide on Enteric Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD), particularly for symptoms of postprandial distress syndrome such as postprandial fullness, upper abdominal bloating, and early satiation. Unlike other prokinetic agents that may target serotonin or dopamine receptors, this compound's therapeutic effects are primarily mediated through the modulation of cholinergic neurotransmission within the enteric nervous system. This technical guide provides a detailed examination of the molecular mechanisms by which this compound acts on enteric neurons, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action on Enteric Neurons
This compound enhances cholinergic activity in the upper gastrointestinal tract through a novel dual mechanism:
-
Inhibition of Acetylcholinesterase (AChE): this compound is a selective and reversible inhibitor of AChE, the enzyme responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction.
-
Antagonism of Presynaptic Muscarinic Autoreceptors (M1 and M2): this compound acts as an antagonist at presynaptic M1 and M2 muscarinic receptors located on cholinergic nerve terminals. These autoreceptors function as a negative feedback mechanism; when activated by ACh, they inhibit further ACh release. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of ACh into the synapse.
The synergistic effect of these two actions—enhanced release and reduced degradation—leads to a significant increase in the availability of ACh to stimulate postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby improving gastric motility, accommodation, and emptying.
Caption: Signaling pathway of this compound at the enteric neuromuscular junction.
Quantitative Pharmacological Data
The efficacy of this compound as an AChE inhibitor has been quantified in several studies. While its antagonism of M1 and M2 receptors is a key functional aspect of its mechanism, specific binding affinity data (Ki values) are not consistently reported in publicly available literature. The primary quantitative data focuses on its potent and selective inhibition of acetylcholinesterase.
| Parameter | Value | Species/Source | Comments |
| IC50 (AChE) | 3 µM | Recombinant Human | - |
| IC50 (AChE) | 2.3 µmol/L | Rat Stomach Homogenate | Demonstrates activity in relevant tissue. |
| IC50 (AChE) | 1.79 µM | Rat (PBPK/PD Model) | In vitro value used for successful pharmacokinetic/pharmacodynamic modeling. |
| Ki1 (competitive) | 610 nM | Recombinant Human AChE | Indicates a mixed-type inhibition profile. |
| Ki2 (noncompetitive) | 2.7 µM | Recombinant Human AChE | Indicates a mixed-type inhibition profile. |
| IC50 (BuChE) | >1000 µM | Human | Demonstrates >330-fold selectivity for AChE over butyrylcholinesterase. |
Experimental Protocols
The dual mechanism of action of this compound has been elucidated through a series of key in vitro and ex vivo experiments. The detailed methodologies for these are outlined below.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AChE. The most common method is based on the colorimetric Ellman's method.
Methodology:
-
Principle: The assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine (ATC). AChE cleaves ATC into thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.
-
Reagents and Preparation:
-
AChE enzyme solution (from recombinant human or animal tissue homogenate).
-
Phosphate buffer (e.g., 50 mM, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Substrate: Acetylthiocholine iodide (ATC) solution (e.g., 200 mM in buffer).
-
Test compound: this compound, dissolved in an appropriate solvent and serially diluted to a range of concentrations.
-
-
Procedure:
-
In a 96-well microplate, add buffer, the AChE enzyme solution, DTNB solution, and varying concentrations of this compound (or vehicle for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATC substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-20 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Isolated Tissue Contractility Studies
This ex vivo assay assesses the functional effect of this compound on the contractility of gastrointestinal smooth muscle, which is innervated by enteric neurons.
Methodology:
-
Principle: The contractility of isolated gastric muscle strips is measured in an organ bath. Electrical field stimulation (EFS) is used to depolarize intrinsic enteric neurons and evoke neurotransmitter release, leading to muscle contraction. The effect of this compound on these neurally-mediated contractions provides insight into its mechanism of action.
-
Tissue Preparation:
-
Circular or longitudinal muscle strips are dissected from the gastric antrum or body of a laboratory animal (e.g., guinea pig).
-
The strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and continuously aerated with carbogen (95% O2 / 5% CO2).
-
-
Procedure:
-
Tissues are attached to a force-displacement transducer to record isometric contractions.
-
An initial resting tension is applied, and the tissue is allowed to equilibrate.
-
Baseline contractile responses are established by applying EFS with set parameters (e.g., frequency, pulse duration, voltage).
-
This compound is added to the organ bath at various concentrations, and the EFS-induced contractions are recorded again. An enhancement of contraction suggests a prokinetic effect.
-
To differentiate between AChE inhibition and other mechanisms, contractions can be induced by direct application of agonists. This compound is expected to enhance contractions induced by ACh (which is degraded by AChE) but not by carbachol (a stable muscarinic agonist not degraded by AChE).
-
-
Data Analysis:
-
The amplitude and/or area under the curve of the contractile responses are measured.
-
The effect of this compound is expressed as the percentage change from the baseline response.
-
Dose-response curves are generated to determine the potency (EC50) of this compound's effect on contractility.
-
Caption: Experimental workflow for isolated tissue contractility studies.
Acetylcholine (ACh) Release Assay
This assay directly measures the effect of this compound on the release of ACh from enteric nerve terminals.
Methodology:
-
Principle: Myenteric plexus-longitudinal muscle strips are incubated with radiolabeled [3H]-choline. Cholinergic neurons take up this precursor and synthesize [3H]-ACh, which is stored in synaptic vesicles. The tissue is then superfused, and the efflux of [3H]-ACh is measured at rest and in response to stimulation.
-
Procedure:
-
Loading: Incubate myenteric plexus-longitudinal muscle strips with Krebs solution containing [3H]-choline for a set period (e.g., 30-60 minutes) to allow for uptake and synthesis of [3H]-ACh.
-
Washout: Transfer the strips to a superfusion chamber and wash with non-radioactive Krebs solution to remove excess [3H]-choline.
-
Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) release of tritium.
-
Stimulated Release: Evoke neurotransmitter release using two periods of electrical stimulation (S1 and S2).
-
Drug Application: Apply this compound to the superfusion buffer before and during the second stimulation period (S2).
-
Measurement: Determine the radioactivity in each collected fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the total tritium released during each stimulation period (S1 and S2) above the basal level.
-
Calculate the S2/S1 ratio. In control tissues, this ratio is typically close to 1.0.
-
An S2/S1 ratio significantly greater than 1.0 in the presence of this compound indicates that the drug has enhanced the evoked release of ACh. This would provide direct evidence for its action on presynaptic autoreceptors.
-
Conclusion
The mechanism of action of this compound on enteric neurons is a well-defined, dual-pronged approach that enhances cholinergic signaling. Through the potent and selective inhibition of acetylcholinesterase and the antagonism of presynaptic M1 and M2 muscarinic autoreceptors, this compound effectively increases the concentration and duration of action of acetylcholine at the neuromuscular junction. This enhanced cholinergic drive provides the pharmacological basis for its clinical efficacy as a prokinetic agent in improving gastric motility and relieving symptoms in patients with functional dyspepsia. The experimental methodologies detailed herein form the foundation for the non-clinical characterization of this compound and similar compounds targeting the enteric nervous system.
Preclinical Profile of Acotiamide in Animal Models of Gastroparesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acotiamide is a novel prokinetic agent approved for the treatment of functional dyspepsia, a condition often characterized by symptoms of delayed gastric emptying. Its mechanism of action, centered on the enhancement of cholinergic neurotransmission in the upper gastrointestinal tract, suggests its potential therapeutic utility in gastroparesis. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models that exhibit delayed gastric emptying, a hallmark of gastroparesis. The data presented herein are vital for researchers and professionals involved in the development of new therapeutic strategies for gastric motility disorders.
Mechanism of Action
This compound enhances gastric motility through a dual mechanism primarily involving the modulation of acetylcholine (ACh), a key excitatory neurotransmitter in the gastrointestinal tract.[1][2] It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons.[3] This blockade inhibits the negative feedback loop that normally curtails ACh release, thereby promoting its secretion into the synaptic cleft.[3] Additionally, this compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh.[4][5] This inhibition leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the stomach, ultimately enhancing gastric contractility and accelerating gastric emptying.[4][5][6] Unlike some other prokinetic agents, this compound shows little to no affinity for serotonin or dopamine D2 receptors.[4]
Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jnmjournal.org [jnmjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Current status and prospects of using the prokinetic this compound in gastroenterology: A review - Maev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 6. ijper.org [ijper.org]
In Vitro Acetylcholinesterase Inhibitory Activity of Acotiamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acotiamide is a novel prokinetic agent utilized in the treatment of functional dyspepsia. Its therapeutic effects are primarily attributed to its ability to enhance gastric motility and emptying. A key mechanism underpinning these effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the neuromuscular junctions of the gastrointestinal tract, leading to enhanced cholinergic activity and consequently, improved gastric motor function. This technical guide provides an in-depth overview of the in vitro acetylcholinesterase inhibitory activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
Quantitative Data Summary
The in vitro inhibitory potency of this compound against acetylcholinesterase has been determined in various studies, yielding key quantitative metrics that are summarized in the table below.
| Parameter | Species/Enzyme Source | Value | Reference(s) |
| IC₅₀ | Recombinant Human AChE | 3.0 µM | [1] |
| IC₅₀ | Rat Stomach-derived AChE | 1.79 - 2.3 µmol/l | [1] |
| IC₅₀ | Canine Stomach-derived AChE | 1.2 µM | [1] |
| Ki₁ (Competitive) | Recombinant Human AChE | 0.61 µM | [1] |
| Ki₂ (Non-competitive) | Recombinant Human AChE | 2.7 µM | [1] |
| Inhibition Type | Guinea Pig Stomach AChE | Mixed and Reversible | [2] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the acetylcholinesterase activity. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. This compound exhibits a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2]
Signaling Pathway of this compound's Prokinetic Action
The following diagram illustrates the mechanism by which this compound enhances gastrointestinal motility through the inhibition of acetylcholinesterase.
Experimental Protocols
The in vitro assessment of this compound's acetylcholinesterase inhibitory activity is typically conducted using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, which in turn reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a specified source (e.g., recombinant human, rat stomach homogenate)
-
This compound hydrochloride
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Detailed Assay Procedure (Representative)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to obtain a range of test concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells are critical and should be optimized based on the enzyme activity.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a defined volume of phosphate buffer and the AChE solution.
-
Add the different concentrations of this compound to the test wells. For the control wells (representing 100% enzyme activity), add the vehicle (e.g., buffer with the same concentration of DMSO as in the test wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DTNB to all wells.
-
Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at a constant temperature. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent in vitro inhibitor of acetylcholinesterase, a mechanism that is central to its prokinetic effects. The quantitative data demonstrate its inhibitory activity across different species, with a mixed-type and reversible mode of action on human AChE. The standardized and reproducible Ellman's method provides a robust platform for characterizing the inhibitory potential of this compound and similar compounds. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology, facilitating a deeper understanding of this compound's mechanism of action.
References
- 1. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Acotiamide Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acotiamide hydrochloride hydrate is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its unique mechanism of action involves the enhancement of gastric motility and accommodation through a dual action of acetylcholinesterase (AChE) inhibition and antagonism of presynaptic muscarinic M1 and M2 receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound enhances cholinergic neurotransmission in the upper gastrointestinal tract.[1][2] Unlike other prokinetic agents, it shows little to no affinity for serotonin or dopamine receptors.[1][2] Its primary mechanisms are:
-
Acetylcholinesterase (AChE) Inhibition: this compound is a selective and reversible inhibitor of AChE.[1][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction in the stomach.[1][3][4][5]
-
Muscarinic Receptor Antagonism: this compound acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons. These receptors typically provide negative feedback, inhibiting further ACh release. By blocking these receptors, this compound facilitates the release of ACh from cholinergic nerve endings.
The synergistic effect of enhanced ACh release and reduced ACh degradation leads to increased gastric motility and improved gastric accommodation, addressing key pathophysiological features of functional dyspepsia.[3]
Signaling Pathway
Caption: Mechanism of action of this compound in the enteric nervous system.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are focused on the upper gastrointestinal tract.
-
Gastric Motility: this compound enhances gastric antral motility. In preclinical studies, it has been shown to improve gastric antral hypomotility and delayed gastric emptying induced by clonidine.
-
Gastric Accommodation: Clinical studies have demonstrated that this compound significantly increases gastric accommodation compared to placebo.
-
Gastric Emptying: The effect of this compound on gastric emptying can be variable. While some studies in patients with functional dyspepsia show an acceleration of gastric emptying, other studies, particularly in healthy volunteers, have shown no significant effect on the gastric emptying rate of liquid meals. This suggests that this compound may have a more pronounced effect in individuals with delayed gastric emptying.
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| AChE Inhibition | |||
| IC50 | 1.79 µM | Rat Stomach AChE | [1] |
| IC50 | 2.3 µmol/l | Rat Stomach-derived AChE | |
| IC50 | 3 µM | Recombinant Human AChE | [3] |
| Ki (competitive) | 610 nM | Recombinant Human AChE | [3] |
| Ki (noncompetitive) | 2.7 µM | Recombinant Human AChE | [3] |
| Muscarinic Receptor Binding | |||
| M1 Receptor Affinity (Ki) | Not Reported | - | - |
| M2 Receptor Affinity (Ki) | Not Reported | - | - |
Pharmacokinetics
| Parameter | Value | Species | Reference |
| Absorption | |||
| Tmax (Time to maximum plasma concentration) | 1-1.5 hours | Humans | |
| Distribution | |||
| Protein Binding | 84.21–85.95% | Humans | |
| Metabolism | |||
| Major Metabolizing Enzymes | UGT1A8 and UGT1A9 | Humans | |
| Major Metabolite | M-1 (glucuronide conjugate) | Humans | |
| Elimination | |||
| Half-life (t1/2) | 7-10 hours | Humans | |
| Route of Excretion | Feces (approx. 45-92.7%), Urine (approx. 5.3%) | Humans | |
| Drug Interactions | |||
| Cytochrome P450 Inhibition | No significant effect | Humans |
Clinical Efficacy in Functional Dyspepsia
This compound has demonstrated efficacy in the treatment of functional dyspepsia, particularly in patients with postprandial distress syndrome (PDS), in numerous clinical trials. The standard dosage is 100 mg three times daily before meals.[3]
Summary of Key Clinical Trial Results
| Trial/Study | Patient Population | Key Findings | Reference |
| Phase III (Matsueda et al., 2012) | 890 patients with FD | Responder rate for overall treatment efficacy: 52.2% (this compound) vs. 34.8% (Placebo). Elimination rate of all three meal-related symptoms: 15.3% (this compound) vs. 9.0% (Placebo). | |
| Meta-analysis (Xiao et al., 2021) | 1697 patients with FD | Trend towards improvement in FD symptoms with this compound over placebo, though not statistically significant in this analysis (OR 1.48). No significant difference in adverse events. | |
| Long-term Safety (Tack et al., 2018) | 277 patients with FD-PDS | Good long-term safety profile over 1 year. Clinically important improvements in postprandial fullness and early satiation observed from week 1 and 2, respectively. | [4] |
| Gastric Motility Study (Kusunoki et al., 2015) | 50 FD patients | This compound significantly increased gastric accommodation (p=0.04) and accelerated gastric emptying (p=0.02) compared to placebo. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized representation based on the commonly used Ellman's method for determining AChE activity.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution (from a suitable source, e.g., recombinant human or rat stomach homogenate)
-
This compound hydrochloride hydrate solutions at various concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, DTNB, and ATCI in appropriate solvents and dilute to working concentrations with the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
This compound solution (or vehicle for control wells)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add the DTNB solution to each well.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a specific time period (e.g., 10 minutes) using a microplate reader. The yellow color of 5-thio-2-nitrobenzoate, a product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB, is monitored.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
Caption: Workflow for a typical acetylcholinesterase (AChE) inhibition assay.
Muscarinic Receptor Binding Assay (Radioligand Competition)
This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Objective: To determine the binding affinity (Ki) of this compound for M1 and M2 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a high density of the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1 or M2 receptors).
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]N-methylscopolamine ([³H]NMS)).
-
This compound hydrochloride hydrate solutions at various concentrations.
-
A non-labeled competing ligand for determining non-specific binding (e.g., atropine).
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest according to standard laboratory procedures.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:
-
Binding buffer
-
Cell membrane preparation
-
Radioligand at a fixed concentration (typically near its Kd value)
-
Varying concentrations of this compound (the competitor ligand).
-
For total binding wells, no competitor is added.
-
For non-specific binding wells, a high concentration of a non-labeled antagonist (e.g., atropine) is added.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound hydrochloride hydrate is a novel prokinetic agent with a well-defined dual mechanism of action that targets key pathophysiological aspects of functional dyspepsia. Its efficacy in improving symptoms of postprandial distress syndrome, coupled with a favorable safety profile, makes it a valuable therapeutic option. This technical guide provides a comprehensive summary of its pharmacological properties, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in understanding and further investigating this important therapeutic agent.
References
- 1. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Acotiamide in functional dyspepsia pathophysiology
An In-depth Technical Guide on the Role of Acotiamide in the Pathophysiology of Functional Dyspepsia
Introduction to Functional Dyspepsia and this compound
Functional dyspepsia (FD) is a prevalent and complex gastroduodenal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic, systemic, or metabolic disease that would explain the symptoms.[1] The Rome III and IV criteria further sub-classify FD into Postprandial Distress Syndrome (PDS), which is primarily meal-related, and Epigastric Pain Syndrome (EPS).[1][2] The pathophysiology of FD is multifactorial, involving mechanisms like delayed gastric emptying, impaired gastric accommodation to meals, visceral hypersensitivity, and psychosocial factors.[1]
This compound (Z-338 or YM443) is a first-in-class gastroprokinetic agent approved for the treatment of FD, particularly the symptoms associated with PDS.[1][2][3] It modulates upper gastrointestinal motility, addressing key pathophysiological abnormalities observed in FD patients.[3][4] Unlike other prokinetics, this compound has a distinct pharmacological profile with little to no affinity for serotonin (5-HT) or dopamine D2 receptors, which are targets for other agents in this class.[3][5]
Core Mechanism of Action
This compound's therapeutic effects are primarily driven by its ability to enhance acetylcholine (ACh) concentrations at the neuromuscular junction in the enteric nervous system.[1][3][6] This is achieved through a dual mechanism:
-
Acetylcholinesterase (AChE) Inhibition: this compound inhibits the activity of AChE, the enzyme responsible for the degradation of ACh in the synaptic cleft.[3][5][6] This action increases the local availability and prolongs the effect of ACh released from cholinergic neurons.
-
Muscarinic Autoreceptor Antagonism: It acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[6] These autoreceptors typically provide negative feedback, inhibiting further ACh release. By blocking them, this compound disinhibits the neuron, leading to enhanced ACh release.[4][6]
The resulting increase in ACh stimulates postsynaptic muscarinic receptors on gastric smooth muscle cells, thereby enhancing gastric contractility and motility.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijbcp.com [ijbcp.com]
- 3. ijbcp.com [ijbcp.com]
- 4. This compound (Z-338) as a possible candidate for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Acotiamide in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia. Its mechanism of action involves the enhancement of cholinergic transmission in the upper gastrointestinal (GI) tract. In vivo rodent models are crucial for the preclinical evaluation of this compound's efficacy and mechanism of action. These application notes provide detailed protocols for commonly used rodent models to assess the effects of this compound on gastric emptying and intestinal transit.
Mechanism of Action
This compound enhances gastric motility through a dual mechanism.[1][2][3] It inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), and also acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[1][3][4] This dual action leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling, which stimulates smooth muscle contractions in the stomach and improves gastric emptying.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Gastric Emptying Assay (Phenol Red Method)
This protocol measures the rate of gastric emptying of a liquid meal in rodents.
Materials:
-
Phenol Red solution (0.5 mg/mL in 5% glucose solution)
-
0.1 N NaOH
-
20% Trichloroacetic acid (TCA) solution
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Fast rodents (rats or mice) for 18-24 hours with free access to water.
-
Administer this compound or vehicle subcutaneously (s.c.) at the desired dose.
-
After 30 minutes, administer 1.5 mL (for rats) or 0.3 mL (for mice) of the Phenol Red solution via oral gavage.
-
Euthanize the animals by cervical dislocation 20 minutes after gavage.
-
Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.
-
Homogenize the stomach in 10 mL of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 1 mL aliquot of the supernatant and add 50 µL of 20% TCA to precipitate proteins.
-
Centrifuge the sample at 2800 rpm for 20 minutes.
-
To 75 µL of the resulting supernatant, add 100 µL of 0.5 N NaOH.
-
Measure the absorbance of the final solution at 570 nm using a spectrophotometer.
-
A control group of animals should be euthanized immediately after administration of the phenol red meal to determine the initial amount of phenol red administered.
-
Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of 0-minute control)) x 100
Intestinal Transit Study (Charcoal Meal Method)
This protocol assesses the effect of this compound on the transit of a non-absorbable marker through the small intestine.
Materials:
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)
-
Ruler
Procedure:
-
Fast rodents for 18-24 hours with free access to water.
-
Administer this compound or vehicle (s.c.) at the desired dose.
-
After 30 minutes, administer 1 mL (for rats) or 0.2 mL (for mice) of the charcoal meal suspension via oral gavage.
-
Euthanize the animals by cervical dislocation 20-30 minutes after the charcoal meal administration.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
Restraint Stress-Induced Delayed Gastric Emptying Model
This model is used to evaluate the efficacy of this compound in a condition that mimics stress-induced functional dyspepsia.
Procedure:
-
Acclimate rodents to the restraint cages for a few days prior to the experiment.
-
On the day of the experiment, place the animals in the restraint cages for a period of 1 to 2 hours.
-
Following the restraint period, administer this compound or vehicle (s.c.).
-
Proceed with the Gastric Emptying Assay as described in Protocol 1.
-
A non-stressed control group should also be included to confirm the induction of delayed gastric emptying by restraint stress.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Restraint Stress-Induced Delay
| Treatment Group | Dose (mg/kg, s.c.) | Gastric Emptying (%) |
| Non-Stressed Control | Vehicle | 55.2 ± 3.5 |
| Restraint Stress + Vehicle | Vehicle | 30.1 ± 2.8* |
| Restraint Stress + this compound | 10 | 45.8 ± 4.1# |
| Restraint Stress + this compound | 30 | 52.3 ± 3.9# |
Data are presented as mean ± SEM. *p<0.05 vs. Non-Stressed Control. #p<0.05 vs. Restraint Stress + Vehicle. (Data are representative and compiled from literature[5])
Table 2: Dose-Dependent Effect of this compound on Gastric Antral Motility in Normal Rats
| Treatment Group | Dose (mg/kg, s.c.) | Increase in Motility Index (%) |
| Vehicle | - | Baseline |
| This compound | 30 | Markedly Enhanced |
| This compound | 100 | Markedly Enhanced |
(Qualitative data based on findings from Kawachi et al., 2011[6])
Table 3: Effect of this compound on Gastric Emptying in a Clonidine-Induced Hypomotility Rat Model
| Treatment Group | Dose (mg/kg, s.c.) | Improvement in Delayed Gastric Emptying |
| Clonidine + Vehicle | - | - |
| Clonidine + this compound | 100 | Significant Improvement |
(Qualitative data based on findings from Kawachi et al., 2011[6])
Discussion
The provided protocols are standard methods for assessing prokinetic activity in rodents. The restraint stress model is particularly relevant for studying compounds like this compound, as stress is a known factor in functional dyspepsia.[5] It is important to note that this compound may not significantly affect gastric emptying in healthy, non-stressed animals but shows a more pronounced effect in models of delayed gastric emptying.[5] When designing experiments, appropriate control groups are essential for robust data interpretation. Dose-response studies are also recommended to determine the optimal therapeutic window for this compound in the chosen model. The selection of the animal model and the specific experimental parameters should be guided by the research question being addressed.
References
- 1. What is the mechanism of Acofide? [synapse.patsnap.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. ijbcp.com [ijbcp.com]
- 4. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (Z-338), a novel prokinetic agent, restores delayed gastric emptying and feeding inhibition induced by restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scintigraphy-Based Gastric Emptying Measurement with Acotiamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acotiamide is a novel prokinetic agent indicated for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome. Its mechanism of action involves the enhancement of acetylcholine (ACh) signaling in the enteric nervous system. This compound acts as an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades ACh.[1][2] This dual action leads to increased ACh levels in the synaptic cleft, thereby enhancing gastric motility and accommodation.
Gastric emptying scintigraphy is the gold standard for the quantitative assessment of gastric motility. This technique provides a non-invasive and physiological measurement of the rate at which a radiolabeled meal is emptied from the stomach. This document provides detailed application notes and protocols for the use of gastric emptying scintigraphy in clinical and preclinical research involving this compound.
Data Presentation
The following tables summarize the quantitative data from a key clinical trial investigating the effect of this compound on gastric emptying in patients with functional dyspepsia, as measured by scintigraphy.
Table 1: Effect of this compound on Gastric Emptying Half-Time (T50) in Functional Dyspepsia Patients
| Treatment Group | N | Gastric Emptying T50 (minutes, Mean ± SD) | p-value (vs. Placebo) |
| This compound (100 mg t.i.d.) | 22 | Data not available in the abstract | 0.02 |
| Placebo | 24 | Data not available in the abstract | 0.59 |
Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610. While the study reported a significant acceleration in gastric emptying with this compound, the precise mean and standard deviation values for T50 were not available in the reviewed abstract.[3][4]
Table 2: Gastric Accommodation in Functional Dyspepsia Patients Treated with this compound
| Treatment Group | N | Change in Gastric Accommodation (%) | p-value (vs. Placebo) |
| This compound (100 mg t.i.d.) | 22 | Significantly increased | 0.04 |
| Placebo | 24 | No significant change | 0.08 |
Data from Nakamura K, et al. J Gastroenterol. 2017;52(5):602-610.[3][4]
Experimental Protocols
Standardized Gastric Emptying Scintigraphy Protocol
This protocol is based on the consensus recommendations for gastric emptying scintigraphy.
1. Patient Preparation:
-
Patients should fast overnight or for a minimum of 8 hours before the study.
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the study, as determined by the investigator.
-
Female patients of childbearing potential should be studied during the follicular phase of their menstrual cycle (days 1-10) to minimize hormonal effects on gastric emptying.
2. Radiopharmaceutical and Meal Preparation:
-
Radiopharmaceutical: 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid.
-
Standard Meal: A low-fat, egg-white meal is the standard. This typically consists of:
-
Two large eggs (or equivalent volume of liquid egg whites) labeled with 99mTc-sulfur colloid.
-
Two slices of white bread.
-
30 g of jam or jelly.
-
120 mL of water.
-
-
Preparation:
-
Mix the 99mTc-sulfur colloid with the liquid egg whites.
-
Cook the egg whites until solid (e.g., in a microwave or on a non-stick pan).
-
Serve the cooked, radiolabeled eggs with the bread, jam, and water.
-
The patient should consume the entire meal within 10 minutes.
-
3. Image Acquisition:
-
Gamma Camera: A large field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator.
-
Energy Window: 20% window centered at 140 keV for 99mTc.
-
Imaging Schedule:
-
Acquire anterior and posterior images immediately after meal ingestion (time 0).
-
Repeat imaging at 1, 2, and 4 hours post-ingestion.
-
Each image should be acquired for 1-2 minutes.
-
-
Patient Positioning: The patient should be in an upright (sitting or standing) position for the meal ingestion and imaging to reflect physiological gastric emptying.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both the anterior and posterior images for each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
The counts are decay-corrected to the time of the first image (time 0).
-
Gastric retention at each time point is calculated as a percentage of the initial counts at time 0.
-
The primary endpoint is typically the percentage of gastric retention at 4 hours. A value greater than 10% is generally considered delayed gastric emptying.
-
The gastric emptying half-time (T50), the time it takes for 50% of the radiolabeled meal to empty from the stomach, can also be calculated by fitting the data to a power exponential function.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound at the Enteric Neuron Synapse.
Experimental Workflow for Gastric Emptying Scintigraphy
Caption: Workflow for Scintigraphy-Based Gastric Emptying Measurement.
Logical Relationship of this compound's Dual Mechanism
Caption: Logical Flow of this compound's Therapeutic Effect.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Effects of this compound on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind placebo controlled study of this compound hydrochloride for efficacy on gastrointestinal motility of patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Assay for Acotiamide
Introduction
Acotiamide is a prokinetic agent that enhances gastrointestinal (GI) motility by acting as an acetylcholinesterase inhibitor.[1][][3] It is primarily used for the treatment of functional dyspepsia, alleviating symptoms such as postprandial fullness and upper abdominal bloating.[3] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop and validate a stability-indicating assay method. This method can quantify the drug in the presence of its degradation products, which may form during storage or manufacturing.
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The protocol is designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Column : Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) or equivalent.[6][7][8]
-
Reagents :
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the assay is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm)[6][7][8] |
| Mobile Phase | Water (pH 4.5, adjusted with ortho-phosphoric acid) : Methanol : TEA (45:55:0.1, v/v/v)[6][7][8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Detection Wavelength | 222 nm[6][7][8] |
| Column Temperature | Ambient or 40 °C[4] |
| Injection Volume | 20 µL[5] |
| Mode of Elution | Isocratic[4] |
| Retention Time | Approximately 4.420 min[6][7][8] |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of this compound HCl Hydrate and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[7]
-
Working Standard Solution (10 µg/mL) : Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[7]
-
Sample Solution (from Tablets) : Weigh and powder 20 tablets to determine the average weight. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, shake for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter. Further dilute 1 mL of this filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.[7]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[4][5] A stock solution of this compound (e.g., 1000 µg/mL) is used for these studies.[4]
-
Acid Degradation : Take 5 mL of the stock solution, add 1 mL of 1N HCl, and heat in a water bath at 100°C for 3 hours. Cool the solution and neutralize it with 1N NaOH before diluting to a final concentration.[4]
-
Base Degradation : Take 5 mL of the stock solution, add 1 mL of 0.5N NaOH, and heat in a water bath at 100°C for 3 hours. Cool and neutralize the solution with 0.5N HCl before dilution.[4]
-
Oxidative Degradation : Treat 1 ml of the standard solution with 1 ml of 30% H₂O₂ at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation : Expose the solid drug powder in an oven at 60°C for 4 hours.[5] After exposure, weigh an appropriate amount, dissolve, and dilute to the final concentration.[5]
-
Photolytic Degradation : Expose the drug substance to UV light (254 nm) and fluorescent light for a specified period as per ICH Q1B guidelines.[5] Prepare a solution from the exposed sample for analysis.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1N HCl, 100°C, 3h | Significant degradation observed.[4] |
| Base Hydrolysis | 0.5N NaOH, 100°C, 3h | Significant degradation observed, often faster than acidic degradation.[4] |
| Oxidation | 30% H₂O₂, RT, 24h | The drug is relatively stable with minor degradation.[4] |
| Dry Heat (Thermal) | 60°C, 4h | The drug is relatively stable.[4] |
| Photolysis | UV light & Fluorescent light | The drug is relatively stable under photolytic conditions.[4] |
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[4][9]
Workflow Diagrams
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Workflow for Validation of the Stability-Indicating Method.
Validation Parameters
-
Specificity : The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Verified by analyzing stressed samples and ensuring no interference from degradation peaks at the retention time of this compound.
-
Linearity : Assessed over a concentration range of 5-15 µg/mL.[6][7] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
-
Accuracy (% Recovery) : Determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated.
-
Precision :
-
Repeatability (Intra-day) : Analysis of multiple samples of the same concentration during the same day.
-
Intermediate Precision (Inter-day) : Analysis performed on different days to assess variability. The results are expressed as % Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ) : Calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S).[8]
-
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate (±0.2 mL/min) and mobile phase composition.[8]
Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 4: Linearity and Range
| Parameter | Result |
| Linearity Range | 5 - 15 µg/mL[6][7] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy (% Recovery)
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | (Mean Result) | 99.45% - 99.75%[4] |
| 100% | 10 | (Mean Result) | (Result) |
| 120% | 12 | (Mean Result) | (Result) |
Table 6: Precision (%RSD)
| Precision Type | Concentration (µg/mL) | %RSD |
| Repeatability (Intra-day) | 10 | < 2%[4] |
| Intermediate (Inter-day) | 10 | < 2%[4] |
Table 7: LOD, LOQ, and Robustness
| Parameter | Result |
| Limit of Detection (LOD) | 0.36 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.10 µg/mL[4] |
| Robustness | The method is robust; no significant changes in results with minor variations. |
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in the presence of its degradation products.[4][7] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The most significant degradation was observed under acid and base hydrolysis conditions.[4]
References
- 1. This compound | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF this compound HYDROCHLORIDE HYDRATE IN TABLET DOSAGE FORM [ipindexing.com]
- 7. iajps.com [iajps.com]
- 8. scribd.com [scribd.com]
- 9. ijpsr.com [ijpsr.com]
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling for Acotiamide: A Detailed Guide
Introduction
Acotiamide is a novel gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly postprandial distress syndrome.[1] It enhances gastric motility and accommodation primarily by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic receptors in the upper gastrointestinal tract, leading to increased acetylcholine (ACh) concentrations.[1][2] Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a valuable tool in the development of this compound, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and the translation of these findings from preclinical species to humans.[3][4][5]
This application note provides a comprehensive overview of the application of PBPK modeling for this compound, detailing its use in characterizing pharmacokinetic profiles and elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in applying PBPK modeling to similar gastrointestinal drugs.
PBPK Modeling in this compound Development
PBPK models for this compound have been instrumental in understanding its unique distribution to the stomach, a key aspect of its pharmacological activity. These models integrate drug-specific data with physiological information to simulate the concentration-time profiles of this compound in various tissues, particularly the stomach.
A notable application is the development of a PBPK and pharmacodynamic (PBPK/PD) model in rats to investigate the relationship between this compound concentrations in the blood and stomach and its inhibitory effect on AChE.[6][7] This model successfully described the biexponential elimination of this compound from both blood and stomach and highlighted the importance of a carrier-mediated process for its distribution into the stomach.[6][8]
Key Findings from this compound PBPK Modeling:
-
Carrier-Mediated Stomach Distribution: PBPK modeling supported the hypothesis that this compound's distribution to the stomach is not a simple passive diffusion process but involves a carrier-mediated uptake.[6][9] This is evidenced by the dose-dependent saturation of influx permeability into the stomach.[9]
-
Compartmentalization within the Stomach: The model proposed a multi-compartment structure for the stomach, including a vascular space, a precursor pool, and a deep pool, to accurately describe the drug's disposition.[6][8] this compound in the precursor pool is considered crucial for its pharmacological action.[6][7][8]
-
Correlation of Stomach Concentration with Pharmacodynamics: The PBPK/PD model established a quantitative link between the concentration of this compound in the stomach's precursor pool and the inhibition of AChE, leading to an increase in ACh levels.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data derived from PBPK modeling and associated experimental studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Source |
| 50% Inhibitory Concentration (IC50) for AChE | 1.79 μM | [6][7] |
| Stomach-to-Plasma Concentration Ratio (Kp,app,in vivo) | 2.4 to 4.1 mL/g of tissue (concentration-dependent) | [9] |
| Unbound Concentration Ratio (Stomach to Plasma) at Steady State | 2.8 | [9] |
| Predicted In Vitro Kp,app for Stomach | 2.2 | [9] |
Table 2: PBPK Model Parameters for this compound in Rat Stomach
| Parameter | Description | Value | Source |
| V1 (ml/kg) | Volume of central compartment | 302 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and validation of PBPK models. The following sections describe the key experimental protocols employed in the characterization of this compound for PBPK modeling.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on AChE activity.
Materials:
-
This compound hydrochloride
-
Recombinant human AChE
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a series of this compound dilutions in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding acetylthiocholine and DTNB to all wells.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the concentration-time profiles of this compound in blood and stomach tissue following intravenous administration.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Administer a single intravenous dose of this compound to the rats.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples via the jugular vein.
-
At the same time points, euthanize a subset of animals and excise the stomach tissue.
-
Process the blood samples to obtain plasma.
-
Homogenize the stomach tissue in an appropriate buffer.
-
Extract this compound from plasma and stomach homogenates using a suitable organic solvent.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Plot the mean plasma and stomach concentrations of this compound against time.
Protocol 3: Tissue Protein Binding Assay
Objective: To determine the extent of this compound binding to stomach tissue proteins.
Procedure:
-
Prepare stomach tissue homogenates from untreated rats.
-
Incubate known concentrations of this compound with the tissue homogenates for a sufficient period to reach equilibrium.
-
Separate the unbound drug from the protein-bound drug using techniques like equilibrium dialysis or ultrafiltration.
-
Measure the concentration of this compound in the protein-free fraction (unbound concentration) and the total concentration in the homogenate.
-
Calculate the fraction unbound (fu) in the tissue homogenate.
Visualizations
The following diagrams illustrate key concepts related to the application of PBPK modeling for this compound.
Caption: this compound's dual mechanism of action.
Caption: Workflow for PBPK model development.
Caption: PBPK model of this compound distribution in the stomach.
Conclusion
The application of PBPK modeling has been pivotal in advancing the understanding of this compound's pharmacokinetics and pharmacodynamics. By integrating in vitro and in vivo data, PBPK models have provided a mechanistic framework to explain the drug's targeted distribution to the stomach and to link its tissue concentration to its pharmacological effect. This approach not only enhances preclinical to clinical translation but also serves as a powerful predictive tool in drug development. The methodologies and findings presented here offer a valuable resource for researchers applying PBPK modeling to other gastroprokinetic agents and drugs with target-site specific distribution.
References
- 1. This compound, a novel gastroprokinetic for the treatment of patients with functional dyspepsia: postprandial distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for distribution of this compound, a novel gastroprokinetic agent for the treatment of functional dyspepsia, in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Acotiamide Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Acotiamide in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a weakly basic drug that is poorly soluble in water.[1][2] Its solubility is highly dependent on the pH of the medium. The commercially available form is typically this compound hydrochloride trihydrate.[3][4] The hydrochloride salt form generally exhibits better aqueous solubility compared to the free base.
Q2: I am having trouble dissolving this compound hydrochloride in water. What is the expected solubility?
The reported aqueous solubility of this compound hydrochloride varies slightly across different sources, which may be due to differences in the solid-state form (e.g., different hydrates or solvates) and experimental conditions.[3][5] Generally, the solubility in water is reported to be in the range of 5 mg/mL to 20 mg/mL.[5][6][7] One supplier notes a solubility of 20 mg/mL in water, resulting in a clear solution, potentially with warming.[6] Another indicates a solubility of 5 mg/mL.[5][7]
Q3: My this compound hydrochloride is not dissolving in acidic buffer (e.g., pH 1.2 HCl). Why is this happening?
While this compound is a weakly basic drug, and its solubility is expected to increase in acidic conditions due to protonation, some studies have reported that this compound hydrochloride hydrate dissolves poorly in pH 1.2 hydrochloric acid medium.[4] This could be attributed to the common ion effect, where the presence of chloride ions from the buffer can suppress the dissolution of the hydrochloride salt. Additionally, the specific solid-state form of the compound can significantly influence its dissolution profile.[3]
Q4: In which aqueous buffers is this compound hydrochloride expected to have better solubility?
Studies have shown that this compound hydrochloride has been successfully dissolved in phosphate buffer at pH 6.8 and acetate buffer at pH 4.0.[4][8] The dissolution rate in phosphate buffer pH 6.8 has been reported to be quite rapid.[8] The choice of buffer should be guided by the specific requirements of your experiment, including the desired pH and the potential for buffer-drug interactions.
Q5: My solution appears cloudy or forms a precipitate after initial dissolution. What could be the cause?
This may indicate that the solution is supersaturated and the compound is precipitating out of solution. This can happen if the initial dissolution was aided by heating or the use of a co-solvent, and the subsequent conditions (e.g., cooling to room temperature, dilution into an aqueous buffer) do not support the solubility of that concentration. It is also possible that the pH of the final solution is not optimal for maintaining this compound in its dissolved state.
Q6: Can I use organic co-solvents to improve the solubility of this compound in my aqueous buffer?
Yes, using a water-miscible organic co-solvent can be an effective strategy to enhance the solubility of poorly soluble drugs.[9] For this compound, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents.[5][7] However, it is crucial to consider the final concentration of the co-solvent in your experimental system, as it may interfere with biological assays. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is minimal and does not exceed the tolerance of your assay.
Q7: Are there any other formulation strategies I can consider in the lab to improve this compound solubility for my experiments?
Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[9][10]
-
Use of Excipients: Surfactants, cyclodextrins, and polymers can be used to improve wetting and solubilization.[10][11][12] For instance, the use of polyethylene glycol (PEG) has been described in a method to improve this compound's solubility.[13]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier like PVP K30 can significantly enhance its dissolution rate.[2]
Quantitative Data Summary
The following tables summarize the reported physicochemical and solubility data for this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀N₄O₅S | [14] |
| Molecular Weight | 450.6 g/mol | [14] |
| pKa (Strongest Acidic) | 8.24 | [1] |
| pKa (Strongest Basic) | 9.62 | [1] |
| logP | 1.62 - 3.12 | [1] |
| Water Solubility | 0.0191 mg/mL (predicted) | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Form | Solubility | Source |
| Water | Hydrochloride | 20 mg/mL (clear solution, may require warming) | [6] |
| Water | Hydrochloride | 5 mg/mL | [5][7] |
| DMSO | Hydrochloride | ≥100 mg/mL | [5][7] |
| Ethanol | Hydrochloride | 20 mg/mL | [5][7] |
| pH 1.2 HCl | Hydrochloride Hydrate | Poorly soluble | [4] |
| pH 4.0 Acetate Buffer | Hydrochloride Hydrate | Soluble (dissolution >80% in 30 min for a formulation) | [4] |
| pH 6.8 Phosphate Buffer | Hydrochloride Hydrate | Soluble (dissolution >80% in 30 min for a formulation) | [4][8] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol is designed to determine the equilibrium solubility of this compound hydrochloride in a specific aqueous buffer.
-
Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of the desired aqueous buffer in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a filter that does not bind the compound (e.g., a 0.22 µm PVDF filter).
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride for subsequent dilution in aqueous buffers.
-
Solvent Selection: Choose a suitable water-miscible organic solvent in which this compound hydrochloride is highly soluble, such as DMSO or ethanol.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride.
-
Dissolution: Add the organic solvent to the weighed powder in a volumetric flask. Use a volume that will result in a high but stable concentration (e.g., 50-100 mg/mL in DMSO).
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
-
Usage: Before use, allow the stock solution to thaw completely and reach room temperature. Dilute the stock solution into the desired aqueous buffer to achieve the final working concentration, ensuring the final organic solvent concentration is compatible with the experimental system.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's prokinetic action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iajps.com [iajps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104523686A - this compound hydrochloride medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. CN106344517A - this compound hydrochloride pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 14. This compound | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acotiamide Dosage for In Vivo Studies in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing acotiamide dosage for in vivo studies in rats. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rats?
A1: Based on published literature, a common starting dose for subcutaneous (s.c.) administration of this compound in rats is in the range of 10-100 mg/kg.[1][2] For oral gavage, doses of 3-30 mg/kg have been used.[3] The optimal dose will depend on the specific research question, the rat model used, and the endpoint being measured. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: How should I prepare this compound for administration to rats?
A2: this compound hydrochloride hydrate has low solubility in water.[4] For subcutaneous or intravenous administration, it can be dissolved in a 5% glucose solution.[5] For oral gavage and other routes where solubility is a concern, various formulations can be used. These include dissolving the compound in a vehicle such as DMSO mixed with PEG300, Tween 80, and saline, or suspending it in 0.5% carboxymethyl cellulose.[3] It is crucial to ensure the final solution is clear and homogenous before administration.
Q3: What are the common challenges encountered when administering this compound to rats?
A3: Common challenges include issues with solubility, as mentioned above. For oral gavage, there is a risk of esophageal or stomach perforation and aspiration pneumonia if not performed correctly.[6] For subcutaneous injections, improper technique can lead to skin irritation or leakage of the compound. It is essential to use proper restraint techniques and appropriate needle sizes for the administration route.
Q4: How can I model functional dyspepsia in rats to test the efficacy of this compound?
A4: A widely used and effective method is the restraint stress-induced model. This model has been shown to induce delayed gastric emptying and feeding inhibition in rats, mimicking symptoms of functional dyspepsia.[7][8][9] this compound has been demonstrated to reverse these stress-induced effects.[7][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Low solubility in the chosen vehicle.- Incorrect pH of the solution. | - Use a co-solvent system such as DMSO/PEG300/Tween 80/saline.[3]- Prepare a suspension in 0.5% carboxymethyl cellulose.[3]- Adjust the pH of the vehicle if appropriate for the compound's stability. |
| High variability in experimental results | - Inconsistent dosing volume or technique.- Stress induced in animals during handling and administration.- Individual differences in rat metabolism. | - Ensure all personnel are thoroughly trained in the administration technique.- Acclimatize animals to handling and the experimental procedures to minimize stress.- Use a sufficient number of animals per group to account for biological variability and randomize animal allocation. |
| Animal distress after oral gavage (e.g., coughing, difficulty breathing) | - Accidental administration into the trachea (aspiration).- Esophageal or stomach injury. | - Immediately cease the procedure. Euthanize the animal if severe respiratory distress is observed.[6]- Review and refine the gavage technique. Ensure the gavage needle is correctly measured and inserted.- Consider using flexible feeding tubes instead of rigid needles.[11] |
| Leakage of substance from subcutaneous injection site | - Injection volume is too large for the site.- Needle was not inserted deep enough into the subcutaneous space. | - Reduce the injection volume per site or use multiple injection sites.- Ensure the needle fully penetrates the skin and is in the "tent" of skin created before injecting.[12][13] |
Quantitative Data on this compound Effects in Rats
Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound in Rats
| Parameter | Value | Species/Tissue | Reference |
| IC50 for Acetylcholinesterase (AChE) | 1.79 µM | Rat Stomach | [3] |
| IC50 for Acetylcholinesterase (AChE) | 2.3 µmol/l | Rat Stomach | [1] |
| Stomach Tissue Concentration (30 min post 30 mg/kg s.c.) | 27.9 µM | Rat Stomach | [14] |
| Unbound Stomach to Plasma Concentration Ratio (steady state) | 2.8 | Rat | [15] |
Table 2: Effects of this compound on Gastric Motility in Rat Models
| Rat Model | This compound Dose (s.c.) | Observed Effect | Reference |
| Normal | 30 and 100 mg/kg | Markedly enhanced gastric antral motility | [1] |
| Clonidine-induced hypomotility | 100 mg/kg | Improved gastric antral hypomotility | [1] |
| Clonidine-induced delayed gastric emptying | 100 mg/kg | Improved delayed gastric emptying | [1] |
| Restraint stress-induced delayed gastric emptying | Not specified | Significantly improved delayed gastric emptying | [7] |
| Vagal nerve stimulation | 10 mg/kg | Enhanced gastric body contractions | [1] |
Experimental Protocols
Restraint Stress-Induced Functional Dyspepsia Model in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in a stress-induced model of delayed gastric emptying.[7][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Restraint stress cages or tubes that restrict movement without causing injury
-
Test meal (e.g., non-nutrient, semi-solid, or liquid meal with a marker such as phenol red or radioactive tracer)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Fast the rats for 18-24 hours with free access to water.
-
On the day of the experiment, randomly assign rats to control and stress groups.
-
Place the rats in the stress group into the restraint cages for a period of 1-3 hours. The duration may need to be optimized for your specific strain and conditions.
-
Following the stress period, administer this compound or vehicle control via the desired route (e.g., subcutaneous injection or oral gavage).
-
After a predetermined time (e.g., 30 minutes), administer the test meal to all rats.
-
At a specific time point after the meal (e.g., 30-60 minutes), euthanize the rats.
-
Carefully clamp the pylorus and cardia to prevent leakage of stomach contents.
-
Excise the stomach and measure the amount of the marker remaining to determine the gastric emptying rate.
Subcutaneous (s.c.) Administration of this compound in Rats
This protocol provides a general guideline for subcutaneous injection in rats.[12][13][16]
Materials:
-
This compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate restraint device or technique
Procedure:
-
Prepare the this compound solution at the desired concentration in a sterile vehicle.
-
Gently restrain the rat. The loose skin over the back, between the shoulder blades, is a common injection site.
-
Lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel (you should see negative pressure).
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage and monitor for any adverse reactions.
Oral Gavage Administration of this compound in Rats
This protocol outlines the procedure for administering substances directly into the stomach of a rat via oral gavage.[6][11][17][18]
Materials:
-
This compound solution or suspension
-
Sterile syringes
-
Appropriately sized gavage needle (a flexible tube or a rigid, ball-tipped needle)
-
Appropriate restraint technique
Procedure:
-
Prepare the this compound formulation.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Securely restrain the rat in an upright position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly.
-
Withdraw the needle in a smooth, swift motion.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for restraint stress model.
References
- 1. This compound hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Detrusor Underactivity Induced Through Bilateral Pelvic Nerve Crush Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound HCl I CAS#: 185104-11-4 I acetylcholinesterase (AChE) inhibitor I InvivoChem [invivochem.com]
- 4. CN104523686A - this compound hydrochloride medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. This compound hydrochloride (Z-338), a novel prokinetic agent, restores delayed gastric emptying and feeding inhibition induced by restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A placebo-controlled trial of this compound for meal-related symptoms of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. dsv.ulaval.ca [dsv.ulaval.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism for distribution of this compound, a novel gastroprokinetic agent for the treatment of functional dyspepsia, in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Acotiamide in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Acotiamide in cell-based assays. The information aims to help minimize artifacts and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my cell-based assay design?
A1: this compound is primarily a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This means it increases the concentration of acetylcholine (ACh) in the vicinity of cells that produce it. Additionally, this compound can act as an antagonist at muscarinic M1 and M2 receptors.[5][6] Both of these actions can influence a wide range of cellular signaling pathways, particularly in cholinergically active cells.
Q2: What is the solubility of this compound for in vitro studies?
A2: this compound hydrochloride is soluble in DMSO (100 mg/mL), ethanol (20 mg/mL), and water (5 mg/mL).[7] However, it is slightly soluble in water and dissolves with difficulty at pH 1.2, which could be a consideration for certain buffer systems.[8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always check for precipitation after dilution.
Q3: Can this compound interfere with common cell viability assays?
A3: While direct interference studies with this compound are limited, its chemical properties could potentially interfere with metabolic assays like the MTT assay. Assays that rely on cellular reductases can be affected by compounds that alter the metabolic state of the cell or have reducing properties themselves.[4][5][6] It is advisable to run a cell-free control to check for direct reduction of the assay substrate by this compound. For critical viability assessments, consider using a non-enzymatic readout, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.
Q4: I am observing unexpected effects on cell signaling. What could be the cause?
A4: this compound's dual action as an AChE inhibitor and a muscarinic antagonist can lead to complex signaling outcomes. The increased acetylcholine levels from AChE inhibition can activate both muscarinic and nicotinic receptors, while the direct antagonism of M1 and M2 receptors will selectively block certain pathways. The net effect will depend on the specific receptor expression profile of your cell line.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | 1. Direct chemical interference: this compound may be directly reducing the tetrazolium salt. 2. Metabolic alterations: As an AChE inhibitor, this compound can alter cellular metabolism, affecting the assay readout without directly causing cell death. | 1. Run a cell-free control: Add this compound to the assay medium without cells to check for a color change. 2. Use an alternative viability assay: Employ a method based on a different principle, such as membrane integrity (e.g., trypan blue, propidium iodide staining) or ATP content. |
| High background or false positives in fluorescence-based assays. | Autofluorescence of this compound: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay. | 1. Measure the fluorescence of this compound alone: Scan the emission spectrum of this compound in your assay buffer at the relevant excitation wavelength. 2. Use a different fluorescent dye: If there is spectral overlap, switch to a dye with a different excitation/emission profile. 3. Utilize a luminescence-based assay: These assays are generally less prone to interference from fluorescent compounds. |
| Unexpected or contradictory results in GPCR signaling assays (e.g., calcium flux, cAMP). | Dual mechanism of action: The combined effect of AChE inhibition (leading to broad cholinergic receptor activation) and specific M1/M2 antagonism can be difficult to interpret. | 1. Characterize the cholinergic receptor expression in your cell line: Use RT-PCR or immunofluorescence to determine which muscarinic and nicotinic receptor subtypes are present. 2. Use specific antagonists to dissect the pathway: Co-treat with other specific muscarinic or nicotinic antagonists to isolate the effects of this compound. 3. Measure acetylcholine levels: If possible, quantify acetylcholine in your cell culture supernatant to confirm the effect of AChE inhibition. |
| Precipitation of this compound in the cell culture medium. | Poor solubility at final concentration: The solubility of this compound may be lower in the complex mixture of the cell culture medium compared to simple solvents. | 1. Prepare fresh dilutions: Make fresh dilutions from a concentrated DMSO stock for each experiment. 2. Visually inspect for precipitation: After adding this compound to the medium, check for any cloudiness or precipitate under a microscope. 3. Lower the final concentration: If solubility is an issue, test a lower concentration range of this compound. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method to determine the AChE inhibitory activity of this compound.[1][3]
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of this compound solution (or DMSO as a vehicle control).
-
Add 10 µL of AChE solution to each well and incubate for 10 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction kinetics.
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 2: Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors
This protocol can be used to assess the antagonistic effect of this compound on Gq-coupled muscarinic receptors (e.g., M1).[9][10]
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Muscarinic receptor agonist (e.g., Carbachol)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a known concentration of the muscarinic agonist (e.g., EC80 of Carbachol) to all wells.
-
Continue recording the fluorescence to measure the change in intracellular calcium.
-
Analyze the data by comparing the agonist-induced calcium response in the presence and absence of this compound to determine its antagonistic activity.
Visualizations
Caption: Mechanism of action of this compound at a cholinergic synapse.
Caption: Troubleshooting workflow for cell-based assays with this compound.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. 4.7. In Vitro AChE Activity Assay [bio-protocol.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CN104523686A - this compound hydrochloride medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Acotiamide Dose-Response Analysis in Isolated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response curve analysis of acotiamide in isolated tissue preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a contractile response to this compound alone in my isolated gut tissue preparation?
A1: this compound's primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (ACh).[1][2][3] Its effect is therefore dependent on the presence of endogenous ACh released from nerve terminals within the tissue. If there is low spontaneous release of ACh in your preparation, the effect of this compound alone may be minimal. The prokinetic effect is more readily observed when this compound is used to enhance contractions induced by electrical field stimulation (EFS) or exogenously added ACh.[4][5]
Q2: My dose-response curve for this compound is not reaching a clear maximum (Emax) or the results are highly variable. What could be the cause?
A2: Several factors can contribute to variability:
-
Tissue Viability: Ensure the isolated tissue is healthy and handled carefully. Damage during dissection or improper storage can lead to poor and inconsistent responses.[6]
-
Equilibration Time: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) under stable physiological conditions before starting the experiment.[6][7][8]
-
Endogenous ACh Levels: The baseline tone and responsiveness of the tissue can vary depending on the level of intrinsic cholinergic activity. This can differ between animals and even between different segments of the gut from the same animal.
-
Concentration Range: You may need to extend the range of this compound concentrations used. For in vitro studies, concentrations typically range from 0.05 µM to 25 µM or higher.[1][9]
-
Cumulative vs. Non-Cumulative Dosing: If using a cumulative dosing protocol, tissue desensitization can occur. Ensure adequate time between doses or consider a non-cumulative approach where the tissue is washed between each concentration.[8]
Q3: I see potentiation of acetylcholine-induced contractions, but not with carbachol. Is this expected?
A3: Yes, this is the expected and classic finding that confirms this compound's mechanism of action as an AChE inhibitor. This compound enhances the effect of acetylcholine by preventing its breakdown.[4][5][10] Carbachol is a cholinergic agonist that is not hydrolyzed by AChE.[4][10] Therefore, an AChE inhibitor like this compound will not potentiate the effects of carbachol. This differential response is a critical control for your experiment.
Q4: What type of AChE inhibition does this compound exhibit?
A4: Studies on AChE derived from guinea pig stomach indicate that this compound exerts a mixed and reversible type of inhibition.[4][5]
Q5: What is the optimal solvent for dissolving this compound for in vitro experiments?
A5: The choice of solvent depends on the specific assay. For many cell-based and enzyme assays, Dimethyl sulfoxide (DMSO) is used. However, it is crucial to test the tolerance of your specific tissue preparation or enzyme to the solvent. For some AChE assays, the final concentration of DMSO should be kept low (e.g., ≤ 40 v%) to avoid interfering with enzyme activity.[11] Always run a solvent control to ensure the vehicle itself is not causing an effect.
Quantitative Data: this compound Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound against acetylcholinesterase from various sources.
| Parameter | Species/Source | Substrate | Value (µM) | Reference |
| IC50 | Rat (Stomach Homogenate) | MATP+ | 1.79 | [1][9][12] |
| IC50 | Rat (Stomach Homogenate) | ATCh | 2.3 | [1] |
| IC50 | Human (Recombinant AChE) | - | 3.0 | [10] |
| IC50 | Canine (Gastric AChE) | - | 1.2 | [10] |
| Ki | Human AChE | - | 0.61 | [1] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay
This protocol outlines the procedure for measuring the contractile response of isolated guinea pig ileum to study the effects of this compound.
-
Animal Sacrifice and Tissue Dissection:
-
A guinea pig is sacrificed by a humane method, such as a blow to the head followed by exsanguination.[6]
-
The abdomen is opened, and the caecum is located to identify the ileocecal junction.[6]
-
A section of the ileum is carefully removed and placed in a watch glass containing warm, aerated physiological salt solution (e.g., Tyrode's solution).[6]
-
The mesentery is trimmed, and the luminal contents are gently flushed out using the physiological solution.[6]
-
-
Tissue Mounting:
-
Cut the cleaned ileum into segments of 2-3 cm.[6]
-
Tie a thread to each end of a segment. Mount one end to a fixed holder in an organ bath and the other end to an isometric force transducer.[6]
-
The organ bath should contain a physiological salt solution (e.g., Krebs-bicarbonate or Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[7][8]
-
-
Equilibration and Data Recording:
-
Dose-Response Curve Construction:
-
To test this compound's effect on ACh-induced contractions, first establish a baseline contraction with a submaximal concentration of acetylcholine.
-
After washing and re-equilibration, incubate the tissue with a specific concentration of this compound for a set period.
-
Re-introduce the same concentration of acetylcholine and record the potentiated response.
-
Repeat this process for a range of this compound concentrations to construct a dose-response curve.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a generalized method based on the Ellman assay for determining the AChE inhibitory activity of this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4-8.0).[13]
-
AChE Solution: Dilute purified AChE (e.g., from electric eel or human erythrocytes) in the assay buffer to a working concentration (e.g., 0.5 - 400 U/L).[11][13]
-
Substrate Solution: Prepare a solution of the substrate, such as Acetylthiocholine (ATCh) iodide or MATP+.[1][13]
-
Ellman's Reagent (DTNB): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.[11]
-
Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.[1]
-
-
Assay Procedure (96-Well Plate Format):
-
Add assay buffer to control and sample wells.
-
Add the AChE solution to all wells except the "No Enzyme Control".[11]
-
Add 5 µL of the this compound dilutions to the sample wells. Add 5 µL of solvent to the "No Inhibitor Control" wells.[11]
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[11][13]
-
Prepare a working reagent by mixing the assay buffer, substrate, and DTNB.[11]
-
Initiate the reaction by adding the working reagent to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "No Inhibitor Control".
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[13][14]
-
Visualizations
Signaling & Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Workflow
Caption: Workflow for generating a dose-response curve.
References
- 1. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for distribution of this compound, a novel gastroprokinetic agent for the treatment of functional dyspepsia, in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Method validation challenges for Acotiamide in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation for Acotiamide in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in biological samples.
Issue 1: Poor Peak Shape or Low Signal Intensity
Question: My this compound peak is broad, tailing, or showing a significantly lower signal than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Poor peak shape and low signal intensity are common issues in LC-MS/MS analysis. The underlying causes can be related to the sample preparation, chromatography, or mass spectrometry settings.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Extraction | - Review Protein Precipitation Protocol: Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile or methanol) is optimized. Inadequate protein removal can lead to column fouling.[1][2] - Check pH of Extraction Solvent: The pH of the solvent can influence the recovery of this compound. Experiment with slight adjustments in pH. |
| Chromatographic Issues | - Column Degradation: Assess the column's performance by injecting a standard solution. If peak shape is still poor, the column may need to be replaced. - Inappropriate Mobile Phase: Verify the mobile phase composition and pH. For this compound, a common mobile phase is a gradient of methanol or acetonitrile with an aqueous buffer containing a small percentage of formic acid or ammonium acetate.[3][4][5] - Flow Rate Fluctuation: Check the LC pump for any pressure fluctuations that might indicate a leak or bubble in the system. |
| Mass Spectrometer Settings | - Ion Source Contamination: A dirty ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's instructions. - Incorrect Ionization Parameters: Optimize the electrospray ionization (ESI) parameters, such as capillary voltage, gas flow, and temperature, for this compound. |
Issue 2: High Variability in Results and Poor Reproducibility
Question: I am observing significant variability between replicate injections and different batches of samples. What could be causing this lack of reproducibility?
Answer:
High variability in bioanalytical data can stem from inconsistencies in sample handling, extraction, or instrumental performance. A systematic approach is necessary to identify and rectify the source of the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Internal Standard (IS) Addition: Ensure the internal standard is added consistently and at the correct concentration to all samples, including calibration standards and quality controls (QCs).[6][7] A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for variability.[8] - Matrix Effects: Investigate for the presence of matrix effects (ion suppression or enhancement), which can vary between different lots of biological matrix.[4][9] - Incomplete Protein Precipitation: Inconsistent protein removal can lead to variable matrix effects. |
| Instrumental Instability | - LC System Equilibration: Ensure the LC system is adequately equilibrated before starting a run. - MS Detector Fluctuation: Monitor the signal of a standard solution over time to check for detector drift. |
| Analyte Stability Issues | - Freeze-Thaw Stability: this compound may degrade after multiple freeze-thaw cycles. Validate the number of cycles your samples can withstand. - Bench-Top Stability: Assess the stability of this compound in the processed samples at room temperature over the expected analysis time. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioanalytical method validation for this compound.
1. What is the most common sample preparation technique for this compound in plasma?
Protein precipitation (PPT) is a widely used and straightforward method for extracting this compound from plasma samples.[3][4][10] Acetonitrile is a commonly used precipitation solvent.[4]
2. How can I minimize matrix effects when analyzing this compound in plasma?
To minimize matrix effects, consider the following:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from co-eluting matrix components.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing better correction.
-
Improve Sample Cleanup: While PPT is common, more rigorous techniques like solid-phase extraction (SPE) can provide cleaner extracts.[12]
3. What are the key stability considerations for this compound in biological samples?
This compound is susceptible to degradation under certain conditions. Key stability aspects to validate include:
-
Freeze-Thaw Stability: Evaluate the impact of repeated freezing and thawing cycles on this compound concentration.
-
Bench-Top Stability: Determine how long processed samples can remain at room temperature before significant degradation occurs.
-
Long-Term Stability: Assess the stability of this compound in the biological matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Stock Solution Stability: Verify the stability of this compound in the solvent used for preparing stock and working solutions.
Stress testing has shown that this compound can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[13][14] It is relatively stable under neutral and thermal stress.[13][15]
4. What are the typical LC-MS/MS parameters for this compound analysis?
Several publications describe detailed LC-MS/MS methods. Here is a summary of typical parameters:
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity)[3][10] |
| Mobile Phase | Gradient elution with methanol or acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate)[4][16] |
| Flow Rate | 0.4 - 0.5 mL/min[4][16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transition | This compound: m/z 451.2 -> 271.2 (or similar)[10] |
| Internal Standard | Propranolol, Buspirone, or a stable isotope-labeled this compound[3][10] |
5. How do I troubleshoot low recovery in solid-phase extraction (SPE) for this compound?
Low recovery in SPE can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low SPE Recovery:
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fda.gov [fda.gov]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. eijppr.com [eijppr.com]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. longdom.org [longdom.org]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-indicating assay method for this compound: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy Showdown: Acotiamide vs. Mosapride in Gastrointestinal Motility
An objective guide for researchers and drug development professionals, detailing the comparative preclinical performance of acotiamide and mosapride in modulating gastric function. This guide synthesizes key experimental data on their mechanisms of action, effects on gastric emptying and accommodation, and receptor engagement profiles.
Executive Summary
This compound and mosapride are both prokinetic agents utilized in the management of functional dyspepsia and other gastrointestinal motility disorders. However, they operate through distinct pharmacological pathways. This compound enhances cholinergic transmission by inhibiting acetylcholinesterase (AChE) and antagonizing presynaptic muscarinic M1 and M2 autoreceptors.[1][2][3][4] In contrast, mosapride primarily acts as a selective serotonin 5-HT4 receptor agonist, which also facilitates acetylcholine release in the enteric nervous system.[5][6][7]
Preclinical evidence demonstrates that both agents can improve delayed gastric emptying and enhance gastric accommodation.[1][8][9] However, their effects on normal gastric function are less pronounced, with some studies in healthy subjects showing no significant impact on gastric emptying rates for either drug.[10][11][12] This suggests their therapeutic efficacy may be most prominent in restoring impaired motility. This guide provides a detailed comparison of their preclinical profiles, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Pathways
The prokinetic effects of this compound and mosapride stem from their distinct interactions with the enteric nervous system, ultimately leading to enhanced acetylcholine (ACh) availability at the neuromuscular junction of the gastrointestinal tract.
This compound: This agent employs a dual mechanism to amplify cholinergic signaling. Firstly, it acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh in the synaptic cleft.[1][3][13] Secondly, it functions as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic nerve terminals.[2][14] These autoreceptors normally provide negative feedback, inhibiting further ACh release. By blocking them, this compound effectively removes this brake, leading to sustained ACh release and enhanced gastric contractility.[2][3] Notably, this compound has demonstrated low to no affinity for serotonin 5-HT4 or dopamine D2 receptors, distinguishing it from many other prokinetic agents.[3][14][15]
Mosapride: This drug is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist.[6][7][16] These 5-HT4 receptors are located on presynaptic cholinergic neurons in the enteric nervous system.[7][17] When activated by mosapride, these receptors trigger a signaling cascade that facilitates the release of acetylcholine from the nerve terminals.[7][17] The increased local concentration of ACh then stimulates postsynaptic muscarinic receptors on smooth muscle cells, leading to enhanced gastrointestinal motility.[17] Some studies also indicate that mosapride possesses 5-HT3 receptor antagonist properties, which may contribute to its overall therapeutic effect.[5][18]
Comparative Efficacy Data
Gastric Emptying
The effect of both drugs on gastric emptying appears to be dependent on the baseline physiological state. In animal models of stress-induced or clonidine-induced delayed gastric emptying, both this compound and mosapride have demonstrated the ability to restore normal emptying rates.[1][3][19][20] However, in healthy human volunteers with normal gastric motility, the effect is less clear. A randomized, three-way crossover study found that single doses of this compound (100 mg) or mosapride (5 mg) had no significant effect on the rate of liquid meal gastric emptying compared to placebo.[10][11]
| Parameter | This compound (100 mg) | Mosapride (5 mg) | Placebo | p-value | Citation |
| T1/2 (min) | 87.84 | 79.95 | 88.74 | 0.1496 | [10][12] |
| Tlag (min) | 46.36 | 42.29 | 47.08 | 0.4966 | [10][12] |
| GEC | 4.38 | 4.21 | 4.25 | 0.8858 | [10][12] |
| Data from a randomized crossover study in 11 healthy volunteers. Values are expressed as median. T1/2: time for 50% emptying; Tlag: lag time for 10% emptying; GEC: gastric emptying coefficient. |
Gastric Accommodation
Both this compound and mosapride have shown positive effects on gastric accommodation, which is the reflex relaxation of the proximal stomach to accept a meal.
-
This compound: In a guinea pig model of stress-induced impaired gastric accommodation, pretreatment with this compound significantly improved the meal-induced relaxation of the proximal stomach.[8] It was also shown to prolong the duration of liquid meal-induced gastric accommodation in non-stressed animals.[8] Clinical studies in functional dyspepsia patients have confirmed that this compound can enhance gastric accommodation.[2][12]
-
Mosapride: A double-blind, placebo-controlled study in healthy volunteers using ultrasonography demonstrated that a 14-day treatment with mosapride citrate (15 mg b.d.) significantly enhanced the meal-induced expansion of the proximal stomach's cross-sectional area compared to placebo.[9]
Receptor and Enzyme Interactions
The distinct mechanisms of this compound and mosapride are reflected in their receptor binding and enzyme inhibition profiles.
| Target | This compound | Mosapride | Citation |
| Acetylcholinesterase (AChE) | Reversible, mixed-type inhibitor | No significant activity | [3][13] |
| Muscarinic M1/M2 Receptors | Antagonist | No significant affinity | [2][3][14] |
| Serotonin 5-HT4 Receptor | No significant affinity | Agonist (IC50 = 113 nM) | [3][15][16] |
| Serotonin 5-HT3 Receptor | No significant affinity | Antagonist | [5][15][18] |
| Dopamine D2 Receptor | Weak affinity | No significant affinity | [3][14][15] |
Experimental Protocols and Methodologies
The preclinical and clinical evaluation of this compound and mosapride relies on established methodologies to quantify their effects on gastrointestinal function.
Protocol: 13C Breath Test for Gastric Emptying
This non-invasive method is widely used to assess the rate of gastric emptying of a liquid or solid meal.
-
Baseline: A baseline breath sample is collected from the subject.
-
Test Meal Ingestion: The subject ingests a standardized meal (e.g., a liquid nutrient drink) containing a 13C-labeled substrate, such as sodium [13C]acetate.
-
Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15 minutes) for a period of up to 4 hours.
-
Analysis: The concentration of 13CO2 in the expired air is measured using mass spectrometry. The 13C-substrate is only absorbed in the small intestine; therefore, the rate of 13CO2 appearance in the breath reflects the rate at which the meal is emptied from the stomach.[10][11]
-
Data Calculation: Parameters such as T1/2 (half-emptying time) and Tlag (the initial delay before emptying begins) are calculated from the 13CO2 excretion curve.[10]
Protocol: Ultrasonographic Assessment of Gastric Accommodation
This imaging technique provides a non-invasive way to measure changes in the size of the proximal stomach in response to a meal.
-
Baseline Measurement: After an overnight fast, a baseline cross-sectional area of the proximal stomach is measured using an ultrasound probe.[9]
-
Meal Ingestion: The subject ingests a liquid meal in incremental volumes (e.g., 100 mL at a time, up to 400 mL).[2][9]
-
Postprandial Measurement: The cross-sectional area of the proximal stomach is measured after each increment of liquid ingestion.
-
Data Calculation: The expansion rate or total change in the cross-sectional area from baseline is calculated to quantify gastric accommodation.[9]
Protocol: In Vitro Muscle Strip Contractility Assay
This method assesses the direct effect of the drugs on the contractility of gastric smooth muscle.
-
Tissue Preparation: Strips of muscle tissue are dissected from a specific region of an animal stomach (e.g., guinea pig gastric antrum) and mounted in an organ bath containing a physiological salt solution.[3][13]
-
Stimulation: The muscle strips are stimulated to contract, either via electrical field stimulation (which activates enteric neurons) or by direct application of a contractile agent like acetylcholine or carbachol.[3][13]
-
Drug Application: The experiment is repeated in the presence of varying concentrations of this compound or mosapride.
-
Measurement: The force of contraction is measured using a force transducer. An enhancement of acetylcholine-induced contractions, but not carbachol-induced contractions, is indicative of an AChE inhibitory mechanism.[3][13]
Conclusion
This compound and mosapride are effective prokinetic agents that enhance gastroduodenal motility through distinct, yet convergent, cholinergic pathways. This compound acts as a dual-function AChE inhibitor and muscarinic autoreceptor antagonist, while mosapride functions as a selective 5-HT4 receptor agonist. Preclinical data robustly support their efficacy in conditions of impaired motility, particularly in improving delayed gastric emptying and enhancing gastric accommodation. Their limited effect on individuals with normal baseline function underscores their potential as restorative rather than universally stimulatory agents. The choice between these agents in a research or clinical context may be guided by their specific receptor profiles and the underlying pathophysiology of the motility disorder being investigated.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride (Z-338), a new selective acetylcholinesterase inhibitor, enhances gastric motility without prolonging QT interval in dogs: comparison with cisapride, itopride, and mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 8. This compound improves stress-induced impaired gastric accommodation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of mosapride citrate in proximal gastric accommodation and gastrointestinal motility in healthy volunteers: a double-blind placebo-controlled ultrasonographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early effects of this compound or mosapride intake on gastric emptying: a randomized 3-way crossover study using the 13C breath test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early effects of this compound or mosapride intake on gastric emptying: a randomized 3-way crossover study using the 13C breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. Effects of this compound on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Mosapride Accelerates the Delayed Gastric Emptying of High-Viscosity Liquids: A Crossover Study Using Continuous Real-Time 13C Breath Test (BreathID System) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study [jnmjournal.org]
A Comparative Analysis of the Prokinetic Agents Acotiamide and Itopride: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action for two prominent prokinetic agents, acotiamide and itopride, used in the management of functional dyspepsia. The comparison is based on experimental data concerning their pharmacological targets, including acetylcholinesterase (AChE) inhibition and receptor binding affinities, to elucidate their distinct and overlapping pathways in enhancing gastrointestinal motility.
Overview of Prokinetic Mechanisms
This compound and itopride both function to increase acetylcholine (ACh) concentrations in the neuromuscular junction of the gastrointestinal tract, thereby enhancing gastric motility and accommodation. However, they achieve this through distinct primary and secondary mechanisms. This compound's action is primarily centered on the inhibition of acetylcholinesterase and antagonism of muscarinic autoreceptors, whereas itopride possesses a dual mechanism involving both acetylcholinesterase inhibition and dopamine D2 receptor antagonism.
Mechanism of Action: this compound
This compound is a first-in-class gastroprokinetic agent that enhances gastric motility primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine.[1][2] By inhibiting AChE, this compound increases the local concentration and prolongs the action of ACh at the neuromuscular junction in the gastric wall.
A key feature of this compound is its activity at muscarinic autoreceptors. It acts as an antagonist at presynaptic M1 and M2 muscarinic receptors on cholinergic nerve terminals.[3] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of ACh. By blocking these receptors, this compound facilitates a sustained release of acetylcholine, further amplifying its prokinetic effect.[1][3]
Importantly, receptor-binding studies have demonstrated that this compound has little to no affinity for dopamine D2 or serotonin 5-HT4 receptors, distinguishing it from many other prokinetic agents.[1][2][3]
References
Acotiamide vs. Cisapride: A Comparative Analysis of Off-Target Effects and Cardiovascular Safety
A detailed examination of the pharmacological profiles of acotiamide and cisapride reveals critical differences in their off-target effects, which directly impact their cardiovascular safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to underscore the superior safety profile of this compound.
Both this compound and cisapride are gastroprokinetic agents, but their mechanisms of action and receptor affinities diverge significantly, leading to distinct risk profiles. Cisapride, a partial 5-HT4 receptor agonist, has been associated with serious cardiovascular adverse events, including QT prolongation and life-threatening arrhythmias like torsades de pointes.[1][2] These effects are primarily attributed to its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel.[1][3] In contrast, this compound, a first-in-class acetylcholinesterase (AChE) inhibitor, enhances gastric motility without significant interaction with hERG channels or other receptors linked to cardiotoxicity.[4][5]
Off-Target Receptor Binding Profiles
The disparity in safety between the two compounds is rooted in their receptor binding selectivity. Cisapride's prokinetic effects are mediated through the activation of 5-HT4 receptors, but it also exhibits significant affinity for other receptors, most notably the hERG potassium channel.[6][7] This off-target interaction is the primary mechanism behind its cardiotoxic potential.[1][3]
This compound, on the other hand, exerts its therapeutic effect by inhibiting AChE, thereby increasing acetylcholine availability at the neuromuscular junction in the stomach.[5][8] Crucially, it shows little to no affinity for dopamine D2 or serotonin 5-HT4 receptors.[4][9] This high selectivity minimizes the potential for off-target effects, including those affecting the cardiovascular system.
Table 1: Comparison of Receptor Affinities and Cardiovascular Effects
| Feature | This compound | Cisapride |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition[5][8] | 5-HT4 Receptor Agonism[6][7] |
| hERG Channel Affinity (IC50) | No significant affinity reported[10] | 6.5 nM - 44.5 nM[1][11] |
| 5-HT4 Receptor Affinity | No affinity[4][9] | Partial Agonist[3][6] |
| Dopamine D2 Receptor Affinity | No affinity[4][9] | Low affinity |
| Effect on QT Interval | No effect observed[4][12] | Prolongation[1][2] |
| Associated Arrhythmias | None reported[10][13] | Torsades de Pointes, Ventricular Fibrillation[1][2] |
Cardiovascular Safety: The Critical Role of the hERG Channel
The blockade of the hERG K+ channel is a well-established cause of drug-induced QT interval prolongation, a major risk factor for ventricular arrhythmias.[1][14] Experimental data unequivocally demonstrates that cisapride is a potent inhibitor of the hERG channel, with IC50 values in the low nanomolar range.[1][11][15] This high-affinity binding disrupts the normal repolarization of cardiac myocytes, leading to the observed cardiotoxicity.[1][3]
In stark contrast, studies have consistently shown that this compound does not affect the QT interval.[4][12] In vivo experiments in dogs revealed that, unlike cisapride, this compound did not alter myocardial monophasic action potential duration, QT interval, or the corrected QT interval.[4][5] Clinical trials in humans have further corroborated these findings, reporting no significant cardiovascular effects or changes in electrocardiographic variables with this compound treatment.[10][13][16]
Figure 1. Contrasting mechanisms of action and cardiovascular effects of Cisapride and this compound.
Experimental Protocols
The assessment of cardiovascular liability is a critical component of drug development.[17] The following sections detail the methodologies for key experiments used to evaluate the cardiac safety of prokinetic agents.
hERG Channel Blockade Assay (Whole-Cell Patch-Clamp)
This in vitro assay is the gold standard for assessing a compound's potential to block the hERG channel.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.[11]
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Drug Application: The test compound (e.g., cisapride) is perfused at increasing concentrations.[1]
-
Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.[1]
Figure 2. Experimental workflow for the in vitro hERG patch-clamp assay.
QT Interval Assessment in Anesthetized Dogs
This in vivo model is used to assess the overall effect of a compound on cardiac repolarization as reflected by the QT interval on an electrocardiogram (ECG).
Objective: To evaluate the effect of a test compound on the QT interval and other ECG parameters in a whole-animal model.
Methodology:
-
Animal Model: Anesthetized dogs are frequently used for cardiovascular safety pharmacology studies.[4]
-
Instrumentation: Animals are anesthetized and instrumented for continuous monitoring of ECG, blood pressure, and heart rate.
-
Drug Administration: The test compound (e.g., this compound, cisapride) or vehicle is administered, typically via intravenous infusion.[4][5]
-
ECG Recording: A standard lead II ECG is recorded continuously before, during, and after drug administration.
-
Data Analysis: The QT interval is measured from the ECG recordings. To account for changes in heart rate, the QT interval is often corrected using a formula such as Bazett's (QTc = QT/√RR) or Van de Water's. Changes in QT/QTc from baseline are analyzed for statistical significance.[4]
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride (Z-338), a new selective acetylcholinesterase inhibitor, enhances gastric motility without prolonging QT interval in dogs: comparison with cisapride, itopride, and mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijbcp.com [ijbcp.com]
- 10. Efficacy and Safety of this compound for the Treatment of Functional Dyspepsia: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. A placebo-controlled trial of this compound for meal-related symptoms of functional dyspepsia | Gut [gut.bmj.com]
- 14. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term safety and efficacy of this compound in functional dyspepsia (postprandial distress syndrome)-results from the European phase 3 open-label safety trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Acotiamide vs. 5-HT4 Agonists: A Head-to-Head Comparison in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of acotiamide and serotonin 5-HT4 receptor agonists, two prominent classes of prokinetic agents, based on their performance in animal models. The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders.
Introduction: Mechanisms of Prokinetic Action
Functional dyspepsia (FD) and other gastrointestinal motility disorders are often characterized by symptoms such as delayed gastric emptying and impaired gastric accommodation. Prokinetic agents aim to alleviate these symptoms by enhancing gastrointestinal motility. This compound and 5-HT4 receptor agonists represent two distinct pharmacological approaches to achieving this therapeutic goal.
This compound is a first-in-class gastroprokinetic agent that functions by modulating cholinergic neurotransmission.[1][2] Its mechanism is distinct from that of 5-HT4 agonists, which directly target a specific serotonin receptor subtype to stimulate motility.[3][4] Understanding the nuances of their mechanisms and their comparative efficacy in preclinical models is crucial for the strategic development of novel therapies for functional gastrointestinal disorders.
Comparative Signaling Pathways
The prokinetic effects of both this compound and 5-HT4 agonists converge on the enhancement of acetylcholine (ACh) availability at the neuromuscular junction in the gut, but they achieve this through different upstream signaling pathways.
-
This compound: this compound's primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[1][5][6] This leads to an increased concentration and prolonged action of ACh in the synaptic cleft. Additionally, this compound acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic nerve terminals.[7][8] By blocking these inhibitory autoreceptors, it further facilitates the release of ACh.
-
5-HT4 Receptor Agonists (e.g., Mosapride, Prucalopride): These agents bind to and activate 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.[4] This receptor activation initiates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10] The rise in cAMP facilitates the release of acetylcholine from the motor neurons, thereby stimulating smooth muscle contraction and enhancing motility.[4][11] Unlike this compound, receptor-binding studies have shown that this compound has no affinity for serotonin 5-HT4 receptors.[7]
Head-to-Head Performance in Animal Models
The efficacy of this compound and various 5-HT4 agonists has been evaluated in several animal models, primarily focusing on gastric emptying, gastric motility, and intestinal transit. The following tables summarize the quantitative findings from these preclinical studies.
Table 1: Effects on Gastric Emptying
| Drug | Comparator | Animal Model | Key Findings | Reference |
| This compound | - | Rats (Stress-induced delay) | Significantly improved delayed gastric emptying. No effect on normal gastric emptying. | [7][12] |
| This compound | Cisapride, Itopride, Mosapride | Dogs | Improved clonidine-induced delayed gastric emptying. | [5] |
| Mosapride | Vehicle | Mice | Accelerated gastric emptying at doses of 0.2-5 mg/kg. | [13] |
| Prucalopride | Vehicle | Rats | Accelerated gastric emptying in a model of delayed gastric emptying. | [14] |
Table 2: Effects on Gastric and Intestinal Motility
| Drug | Comparator | Animal Model | Key Findings | Reference |
| This compound | Itopride, Mosapride, Cisapride | Dogs (conscious) | Increased postprandial gastric motor activity, comparable to comparators. | [5] |
| This compound | Mosapride, Itopride | Guinea Pig (in vitro) | Enhanced electrically and ACh-induced contractions of gastric strips; Mosapride did not. | [6] |
| This compound | - | Rats | Enhances gastric motility and emptying by inhibiting AChE activity. | [1][2] |
| Prucalopride | Cisapride | Rats | At 1 and 2 mg/kg, significantly increased gastrointestinal propulsion rate compared to control and cisapride. | [14] |
Experimental Protocols
The data presented above were generated using established and validated experimental methodologies in animal models. Below are detailed protocols for key experiments commonly used in the evaluation of prokinetic agents.
A. Measurement of Gastric Emptying in Rodents (Phenol Red Method)
This is a terminal method used to quantify the amount of a non-absorbable marker remaining in the stomach after a set period.
-
Animal Preparation: Male Wistar rats or mice are fasted overnight (18-24 hours) with free access to water.
-
Drug Administration: Animals are randomly assigned to groups and administered this compound, a 5-HT4 agonist, or vehicle, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Test Meal Administration: After a specified pretreatment time (e.g., 30-60 minutes), a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red) is administered orally.
-
Euthanasia and Sample Collection: At a predetermined time after the test meal (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation. The stomach is clamped at the pylorus and cardia, removed, and its contents are collected.
-
Quantification: The stomach contents are homogenized in an alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. The absorbance of the supernatant is measured spectrophotometrically (e.g., at 560 nm).
-
Calculation: Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from 0-min control animals)) x 100
B. In Vitro Gastric Strip Contraction Assay
This assay assesses the direct effect of compounds on the contractility of gastric smooth muscle.
-
Tissue Preparation: Guinea pigs are euthanized, and the stomach is immediately excised and placed in Krebs solution. Longitudinal or circular muscle strips are prepared from the gastric body or antrum.
-
Apparatus Setup: The muscle strips are mounted in an organ bath containing warmed (37°C), oxygenated (95% O2, 5% CO2) Krebs solution. One end is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1.0 g) for 60-90 minutes, with the bath solution being changed every 15-20 minutes.
-
Experimental Procedure:
-
Electrical Field Stimulation (EFS): Contractions are induced by EFS to assess effects on neuronally-mediated responses.
-
Agonist-Induced Contraction: A contractile agent like acetylcholine (ACh) or carbachol is added to the bath. This compound or a 5-HT4 agonist is then added to assess its ability to enhance these contractions.[6]
-
-
Data Analysis: The amplitude and frequency of contractions are recorded and analyzed. The effect of the test compound is expressed as a percentage change from the baseline or agonist-induced contraction.
Summary and Conclusion
Preclinical data from various animal models demonstrate that both this compound and 5-HT4 agonists are effective in enhancing upper gastrointestinal motility, albeit through distinct mechanisms of action.
-
This compound enhances gastrointestinal motility by increasing the local concentration of acetylcholine through a dual mechanism of AChE inhibition and muscarinic autoreceptor antagonism.[5][8] Animal studies suggest its efficacy is particularly pronounced in models of delayed gastric emptying induced by factors like stress or pharmacological agents.[7][12]
-
5-HT4 Agonists (e.g., mosapride, prucalopride) act by directly stimulating 5-HT4 receptors on enteric neurons to promote acetylcholine release.[4][11] The newer generation of these agents, such as prucalopride, exhibit high selectivity for the 5-HT4 receptor, which may minimize off-target effects associated with older, non-selective drugs like cisapride.[3][11]
In direct comparative studies in animal tissues, this compound has been shown to enhance ACh-induced contractions where the 5-HT4 agonist mosapride did not, highlighting their different pharmacological profiles.[6] Both classes of drugs have demonstrated the ability to increase gastric motor activity and accelerate gastric emptying in relevant animal models.[5][13][14]
The choice between targeting the cholinergic system directly with an agent like this compound or modulating it via the serotonergic system with a 5-HT4 agonist presents distinct strategies for drug development. The data from these animal models provide a foundational basis for further investigation and clinical positioning of these prokinetic therapies.
References
- 1. ijbcp.com [ijbcp.com]
- 2. ijbcp.com [ijbcp.com]
- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of this compound in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A placebo-controlled trial of this compound for meal-related symptoms of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of 13C-acetic acid breath test by measuring effects of loperamide, morphine, mosapride, and itopride on gastric emptying in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
Acotiamide vs. Traditional Prokinetics: A Comparative Meta-Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional dyspepsia is a prevalent gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain. Prokinetic agents, which enhance gastrointestinal motility, are a cornerstone of treatment. Acotiamide, a novel prokinetic, has emerged as a therapeutic option. This guide provides a comprehensive meta-analysis of preclinical data, objectively comparing the performance of this compound with traditional prokinetic agents like metoclopramide and domperidone. The information presented is collated from various preclinical studies to offer a comparative overview for research and drug development purposes.
Mechanism of Action: A Comparative Overview
This compound's mechanism of action is distinct from traditional prokinetics. It primarily acts as an antagonist of muscarinic M1 and M2 autoreceptors on enteric neurons and as an inhibitor of acetylcholinesterase (AChE). This dual action leads to enhanced acetylcholine (ACh) release and reduced ACh degradation in the synaptic cleft, thereby promoting gastric motility and accommodation.[1][2]
In contrast, traditional prokinetics like metoclopramide and domperidone are primarily dopamine D2 receptor antagonists.[3][4] Metoclopramide also exhibits 5-HT4 receptor agonism and weak 5-HT3 receptor antagonism, contributing to its prokinetic effects. Domperidone acts as a peripheral dopamine D2 receptor antagonist with a lower propensity to cross the blood-brain barrier compared to metoclopramide.[5]
dot
Caption: Signaling Pathway of this compound.
dot
Caption: Signaling Pathways of Traditional Prokinetics.
Quantitative Data Summary
In Vitro Studies: Receptor Binding and Enzyme Inhibition
The following table summarizes the in vitro binding affinities and enzyme inhibitory activities of this compound and traditional prokinetics from various preclinical studies. This data provides insight into the primary targets and potency of each compound.
| Drug | Target | Assay | Species | Ki (nM) or IC50 (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Enzyme Inhibition | Rat Stomach | IC50 = 1.79 µM | [6] |
| Metoclopramide | Dopamine D2 Receptor | Receptor Binding | Rat Brain | Ki = 240 ± 60 nM | [1] |
| 5-HT3 Receptor | Receptor Binding | Rat Brain | Ki = 120 ± 30 nM | [1] | |
| Domperidone | Dopamine D2 Receptor | Receptor Binding | Rat Brain | Ki < 20 nM | [1] |
| Dopamine D2High Receptor | Receptor Binding | Human Cloned | Ki = 1.75 ± 0.2 nM | [7] |
In Vivo Studies: Effects on Gastric Motility and Emptying
This table presents a meta-analysis of quantitative data from in vivo preclinical studies, comparing the effects of this compound and traditional prokinetics on gastric motility and emptying in animal models.
| Drug | Animal Model | Parameter Measured | Dosage | Effect | Reference |
| This compound | Conscious Dogs | Gastric Motor Activity | - | Increased postprandial activity | [8] |
| Rats | Gastric Emptying (Phenol Red) | - | Improved clonidine-induced delay | [8] | |
| Metoclopramide | Rats | Gastric Emptying (Phenol Red) | 10 mg/kg, s.c. | +42% acceleration | [9] |
| Rats | Gastric Emptying (Phenol Red) | 20 mg/kg, p.o. | Significant increase vs. control | [10] | |
| Dogs | Antrum Motility | - | Strong but short enhancement | [3] | |
| Domperidone | Dogs | Antrum Motility | - | Increased contraction pressure, long-lasting | [3] |
| Horses | Gastric Emptying (Acetaminophen) | 5.0 mg/kg, p.o. | Increased peak plasma acetaminophen | [11] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the inhibitory effect of a test compound on AChE activity.
-
Methodology:
-
AChE enzyme is prepared from homogenized rat stomach tissue.
-
The enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The substrate, acetylthiocholine, is added to the mixture.
-
The rate of hydrolysis of acetylthiocholine is measured spectrophotometrically by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.[6]
-
Phenol Red Gastric Emptying Assay in Rats
-
Objective: To measure the rate of gastric emptying of a liquid meal in rats.
-
Methodology:
-
Rats are fasted overnight with free access to water.
-
A test meal containing a non-absorbable marker, phenol red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered by oral gavage (typically 1.5 mL per rat).
-
At a predetermined time point after administration (e.g., 20 minutes), the rat is euthanized.
-
The stomach is surgically exposed, clamped at the pylorus and cardia, and removed.
-
The stomach contents are collected, homogenized, and the amount of phenol red is quantified spectrophotometrically at 560 nm after alkalinization.
-
The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of the test animal to the amount recovered from a control animal sacrificed immediately after receiving the test meal.[8][12][13]
-
dot
Caption: Phenol Red Gastric Emptying Assay Workflow.
Conclusion
This meta-analysis of preclinical data highlights the distinct pharmacological profiles of this compound and traditional prokinetics. This compound enhances gastrointestinal motility through a cholinergic mechanism, specifically by inhibiting AChE and antagonizing muscarinic M1/M2 autoreceptors. In contrast, traditional agents like metoclopramide and domperidone primarily exert their effects through dopamine D2 receptor antagonism.
The presented quantitative data from in vitro and in vivo preclinical studies provide a basis for comparing the potency and efficacy of these agents. While direct head-to-head preclinical comparisons are limited, the compiled data suggests that this compound is a potent modulator of cholinergic pathways, whereas metoclopramide and domperidone are potent dopamine D2 receptor antagonists.
The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of gastrointestinal motility. Further preclinical research involving direct comparative studies would be beneficial to fully elucidate the relative efficacy and safety profiles of these prokinetic agents.
References
- 1. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of metoclopramide on fed-state gastric myoelectric and motor activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KW-5338 (domperidone) on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.utoronto.ca [sites.utoronto.ca]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The effect of metoclopramide on gastric emptying of solid meals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. In vivo and in vitro evaluation of the effects of domperidone on the gastrointestinal tract of healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acotiamide and Neostigmine as Acetylcholinesterase Inhibitors
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of acotiamide and neostigmine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and illustrates relevant pathways to offer an objective benchmark of these two compounds.
Introduction and Mechanism of Action
Both this compound and neostigmine function by inhibiting acetylcholinesterase, the enzyme responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] By blocking AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic transmission.[3][4] This mechanism is fundamental to their therapeutic effects.
This compound is a novel gastroprokinetic agent primarily used for functional dyspepsia.[2][5] Its mechanism involves a reversible, mixed-type inhibition of AChE, indicating both competitive and noncompetitive actions.[6][7] It has also been shown to enhance acetylcholine release by antagonizing presynaptic M1 and M2 muscarinic receptors.[8][9] this compound demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE).[6]
Neostigmine is a well-established reversible cholinesterase inhibitor used for conditions like myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants.[1][10] It acts by binding to the anionic and esteric sites of the acetylcholinesterase enzyme, thereby preventing the breakdown of acetylcholine.[10][11] This indirect stimulation affects both nicotinic and muscarinic receptors.[10][12]
Quantitative Comparison of Acetylcholinesterase Inhibition
The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC₅₀) and its inhibitor constant (Kᵢ). A lower value for these metrics indicates a higher potency. The data below summarizes the reported values for this compound and neostigmine against acetylcholinesterase.
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | IC₅₀ | 3 µM | Recombinant Human & Canine AChE | [6] |
| IC₅₀ | 2.3 µM | Rat Stomach AChE | [13] | |
| IC₅₀ | 1.79 µM | In vitro (Rat) | [14][15][16] | |
| Kᵢ₁ (Competitive) | 0.61 µM | Recombinant Human AChE | [6] | |
| Kᵢ₂ (Noncompetitive) | 2.7 µM | Recombinant Human AChE | [6] | |
| Neostigmine | Kᵢ | 0.001 µM (1 nM) | Electric Eel AChE | [17] |
| Kᵢ | 0.02 µM (20 nM) | Electric Eel AChE (AAA activity) | [17] |
Note: Direct comparison of IC₅₀ and Kᵢ values should be made with caution, as they can vary based on experimental conditions, enzyme source, and substrate used.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The quantitative data presented is typically derived from a colorimetric assay known as the Ellman method. This assay measures the activity of AChE by detecting the product of a reaction between a sulfur-containing acetylcholine analogue and a chromogen.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine iodide (ATChI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[18][19]
Detailed Methodology:
-
Reagent Preparation: All reagents are prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). Stock solutions of the test compounds (this compound, neostigmine), AChE enzyme, DTNB, and the substrate ATChI are prepared.[18]
-
Assay Plate Setup: The assay is performed in a 96-well microplate.[18]
-
Test Wells: Contain phosphate buffer, DTNB solution, AChE enzyme solution, and a specific concentration of the test compound.
-
Control Wells (100% Activity): Contain the same components as the test wells but with a solvent blank instead of the test compound.[18]
-
Blank Wells: Contain all components except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation: The plate containing the enzyme, buffer, DTNB, and inhibitor/solvent is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[18][19]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the ATChI substrate to all wells.[18]
-
Absorbance Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time, or at a single endpoint after a specific incubation period (e.g., 10 minutes).[18][19]
-
Data Analysis: The percentage of AChE inhibition is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC₅₀ values are then determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[20]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. amberlife.net [amberlife.net]
- 3. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Emerging treatments in neurogastroenterology: Acotiamade, a novel treatment option for functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Efficacy and Safety of this compound for the Treatment of Functional Dyspepsia: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neostigmine - Wikipedia [en.wikipedia.org]
- 11. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 12. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]
- 13. This compound hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by this compound, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 19. scribd.com [scribd.com]
- 20. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Acotiamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of acotiamide, a gastroprokinetic agent. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound: Key Safety and Disposal Information
The following table summarizes crucial information regarding this compound, derived from its Safety Data Sheet (SDS), to inform its proper handling and disposal.
| Characteristic | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1][4] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material in accordance with local regulations. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Environmental Precautions | Prevent leakage or spillage from entering drains or water courses. | [1][2] |
| Disposal Method | Dispose of the substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol is designed for a laboratory or research setting.
1. Waste Identification and Segregation:
-
Based on its Safety Data Sheet, this compound is not classified as a hazardous waste.[1][2][3]
-
It should be segregated as non-hazardous pharmaceutical waste.
-
Use a designated, clearly labeled waste container for non-hazardous pharmaceuticals, which are often color-coded blue.[5]
2. Handling and Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[1][4]
3. Preparing for Disposal:
-
Unused or Expired this compound: Keep the compound in its original or a securely sealed and clearly labeled container.
-
Contaminated Materials: Any materials used in the cleanup of an this compound spill (e.g., absorbent pads, gloves) should also be disposed of as non-hazardous pharmaceutical waste.
4. Final Disposal:
-
Do not flush this compound down the drain or dispose of it in the regular trash.[5][6] Improper disposal can lead to environmental contamination.[7]
-
The segregated, non-hazardous pharmaceutical waste containing this compound should be collected by a licensed medical or hazardous waste disposal company.
-
Most pharmaceutical waste is treated by incineration at a permitted facility to ensure its complete destruction.[5]
5. Documentation:
-
Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's and local regulatory requirements.
Experimental Protocols
The provided search results did not contain specific experimental protocols for the disposal of this compound. The recommended procedure is to follow the general guidelines for non-hazardous pharmaceutical waste disposal as outlined by regulatory bodies and the substance's Safety Data Sheet.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
